Cascade blue

Description

Properties

CAS No. |

12238-23-2 |

|---|---|

Molecular Formula |

C36H30Cl2P2Pt |

IUPAC Name |

[4-[[4-(diethylamino)phenyl]-[4-(ethylamino)naphthalen-2-yl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |

InChI |

InChI=1S/C33H40N3/c1-6-34-32-24-28(23-27-13-11-12-14-31(27)32)33(25-15-19-29(20-16-25)35(7-2)8-3)26-17-21-30(22-18-26)36(9-4)10-5/h11-24,34H,6-10H2,1-5H3/q+1 |

SMILES |

CCNC1=CC(=CC2=CC=CC=C21)C(=C3C=CC(=[N+](CC)CC)C=C3)C4=CC=C(C=C4)N(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

Cascade Blue: A Technical Guide for Researchers

This in-depth guide provides a comprehensive overview of Cascade Blue, a fluorescent dye widely utilized in various life science research applications. Tailored for researchers, scientists, and drug development professionals, this document details its chemical structure, photophysical properties, and common experimental applications, including detailed protocols and data presented for easy comparison.

Chemical Structure and Core Properties

This compound is a name attributed to a class of blue-emitting fluorescent dyes. The two most prominent variants are an aminonaphthalene-based structure and derivatives of pyrenyloxytrisulfonic acid.

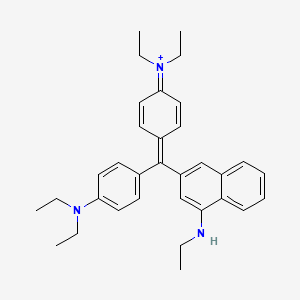

The aminonaphthalene-based this compound possesses the following chemical identity:

-

IUPAC Name: [4-[[4-(diethylamino)phenyl]-[4-(ethylamino)naphthalen-2-yl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium[1]

-

Chemical Formula: C₃₃H₄₀N₃⁺[1]

-

Molecular Weight: 478.7 g/mol [1]

Derivatives of this compound are often based on a pyrenyloxytrisulfonic acid core structure. These variants are functionalized with reactive groups to enable covalent labeling of biomolecules.[2]

Photophysical and Spectral Data

| Property | This compound (Aminonaphthalene) | This compound (Pyrenyloxytrisulfonic Acid Derivatives) |

| Excitation Maximum (λex) | ~396 nm[7], 401 nm[8] | 374-378 nm and 399-403 nm[2] |

| Emission Maximum (λem) | ~410 nm[7], 419 nm[8] | 422-430 nm[2] |

| Molar Extinction Coefficient (ε) | Data not available | 19,000-24,000 M⁻¹cm⁻¹ and 23,000-30,000 M⁻¹cm⁻¹[2] |

| Quantum Yield (Φ) | Data not available | Good to excellent[2] |

Applications in Research

This compound's favorable spectral properties have led to its widespread use in several key research applications, primarily in fluorescence microscopy and flow cytometry.

Immunofluorescence Microscopy

This compound-conjugated antibodies are frequently used to visualize the localization of specific proteins within fixed cells and tissues. Its blue emission provides a distinct signal that can be readily distinguished from other fluorophores in multiplexing experiments.[9][10]

Flow Cytometry

In flow cytometry, this compound is utilized for the identification and quantification of cell populations.[3][4][5][6] Its excitation by the violet laser (405 nm) allows for its inclusion in complex, multi-color panels for detailed immunophenotyping.[11]

Experimental Protocols

Detailed methodologies for the use of this compound in antibody conjugation and immunofluorescence are provided below.

Protocol for Antibody Conjugation with this compound

This protocol outlines the covalent coupling of this compound succinimidyl ester to primary amines (e.g., lysine residues) on an antibody.

Materials:

-

Antibody solution (2 mg/mL recommended) in amine-free buffer (e.g., PBS)

-

This compound succinimidyl ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Storage buffer (e.g., PBS with 0.1% sodium azide and 1% BSA)

Procedure:

-

Antibody Preparation: Dialyze the antibody against the reaction buffer to remove any amine-containing preservatives. Adjust the antibody concentration to 2 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the this compound succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: While gently vortexing, add the dissolved this compound to the antibody solution. A starting point for optimization is a 10:1 molar ratio of dye to antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the conjugated antibody from unreacted dye using a desalting column equilibrated with the storage buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of this compound.

Protocol for Immunofluorescence Staining

This protocol provides a general workflow for indirect immunofluorescence using a this compound-conjugated secondary antibody.

Materials:

-

Fixed and permeabilized cells or tissue on a slide

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)

-

Primary antibody

-

This compound-conjugated secondary antibody

-

Phosphate-Buffered Saline (PBS)

-

Antifade mounting medium

Procedure:

-

Blocking: Incubate the sample with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the sample for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the sample three times with PBS for 5 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer and incubate with the sample for 1 hour at room temperature, protected from light.

-

Final Washes: Wash the sample three times with PBS for 5 minutes each.

-

Mounting: Mount the sample with an antifade mounting medium.

-

Imaging: Visualize the fluorescence using a microscope equipped with appropriate filters for this compound.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for an indirect immunofluorescence experiment.

Caption: Indirect Immunofluorescence Workflow.

References

- 1. This compound | C33H40N3+ | CID 14886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound derivatives: water soluble, reactive, blue emission dyes evaluated as fluorescent labels and tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.pasteur.fr [research.pasteur.fr]

- 4. Cascade® Blue Dye and Conjugates | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Cascade® Blue Dye and Conjugates | Thermo Fisher Scientific - DE [thermofisher.com]

- 6. Cascade® Blue Dye and Conjugates | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Molecular Probes this compound Acetyl Azide, Trisodium Salt 5 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.be]

- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 9. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 10. learn.cellsignal.com [learn.cellsignal.com]

- 11. drmr.com [drmr.com]

Cascade Blue Fluorescent Dye: A Technical Guide to its Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascade Blue is a blue-emitting fluorescent dye widely utilized in various biological and chemical research applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] Its popularity stems from its advantageous spectral properties, such as a large Stokes shift and minimal spectral overlap with commonly used green-fluorescing dyes like fluorescein.[1] This technical guide provides an in-depth overview of the quantum yield of this compound, a critical parameter for assessing its fluorescence efficiency. While specific quantum yield values for this compound are not readily found in publicly available literature, this guide will equip researchers with the necessary knowledge and detailed experimental protocols to determine it.

Core Concepts: Fluorescence and Quantum Yield

Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, exciting it to a higher electronic state. The molecule then quickly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground state by emitting a photon. The emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The fluorescence quantum yield (Φ) is a measure of the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.

Quantitative Data

The following table summarizes the key spectral properties of this compound derivatives. The quantum yield is often context-dependent and can be influenced by the solvent, pH, and conjugation to other molecules. As a definitive, universally accepted quantum yield value for this compound is not available in the literature, a placeholder is included in the table. Researchers are encouraged to determine this value under their specific experimental conditions using the protocols outlined in this guide.

| Property | Value | Reference |

| Quantum Yield (Φ) | Not specified in literature; requires experimental determination. | |

| Absorption Maxima (λabs) | 374-378 nm and 399-403 nm | [3] |

| Emission Maximum (λem) | 422-430 nm | [3] |

| Molar Extinction Coefficient (ε) | 1.9 x 104 - 2.4 x 104 M-1cm-1 (at 374-378 nm) and 2.3 x 104 - 3.0 x 104 M-1cm-1 (at 399-403 nm) | [3] |

| Chemical Structure | Based on pyrenyloxytrisulfonic acid | [3] |

Experimental Protocols for Quantum Yield Determination

The fluorescence quantum yield of this compound can be determined using two primary methods: the relative method and the absolute method.

Relative Quantum Yield Determination

This method involves comparing the fluorescence intensity of the sample of interest (this compound) to that of a well-characterized standard with a known quantum yield. For blue-emitting dyes like this compound, a common and suitable standard is quinine sulfate dissolved in 0.1 M sulfuric acid, which has a widely accepted quantum yield of approximately 0.54.

a. Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound dye solution of unknown quantum yield

-

Quinine sulfate (as a standard)

-

0.1 M Sulfuric acid

-

Solvent for this compound (e.g., deionized water, phosphate-buffered saline)

b. Detailed Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of quinine sulfate in 0.1 M H2SO4.

-

Prepare a stock solution of this compound in the desired solvent.

-

-

Preparation of Dilutions:

-

From the stock solutions, prepare a series of dilutions for both the standard (quinine sulfate) and the sample (this compound) with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the same excitation wavelength. The excitation wavelength should be a wavelength where both the standard and the sample absorb light. For this compound, an excitation wavelength around 375 nm would be suitable, and quinine sulfate also absorbs in this region.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength must be the same as that used for the absorbance measurements.

-

Record the emission spectra over the entire emission range for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each dilution.

-

For both the standard and the sample, plot the integrated fluorescence intensity versus the corresponding absorbance.

-

Determine the slope of the resulting straight line for both the standard (GradStd) and the sample (GradSample).

-

-

Quantum Yield Calculation:

-

The quantum yield of the sample (ΦSample) can be calculated using the following equation:

ΦSample = ΦStd * (GradSample / GradStd) * (η2Sample / η2Std)

Where:

-

ΦStd is the quantum yield of the standard (e.g., 0.54 for quinine sulfate).

-

GradSample and GradStd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηSample and ηStd are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used for both, this term cancels out.

-

-

Absolute Quantum Yield Determination

The absolute method directly measures the number of emitted photons relative to the number of absorbed photons using an integrating sphere. This method does not require a reference standard.

a. Materials and Equipment:

-

Spectrofluorometer equipped with an integrating sphere

-

Light source (e.g., Xenon lamp)

-

Detector (e.g., CCD or PMT)

-

Quartz cuvette (1 cm path length)

-

This compound dye solution

-

Solvent blank

b. Detailed Methodology:

-

Instrument Setup:

-

Install the integrating sphere in the spectrofluorometer.

-

Calibrate the system according to the manufacturer's instructions.

-

-

Measurement of the Scattered Excitation Light (Blank):

-

Fill a cuvette with the solvent used to dissolve this compound.

-

Place the cuvette inside the integrating sphere.

-

Excite the sample at the desired wavelength and record the spectrum of the scattered light from the blank. This represents the total number of photons from the excitation source.

-

-

Measurement of the Sample:

-

Place the cuvette containing the this compound solution inside the integrating sphere.

-

Excite the sample at the same wavelength used for the blank and record the emission spectrum. The spectrum will show a peak for the scattered excitation light and the fluorescence emission of the sample.

-

-

Data Analysis:

-

Integrate the area under the peak corresponding to the scattered excitation light for both the blank (La) and the sample (Lc).

-

Integrate the area under the fluorescence emission spectrum of the sample (Pc).

-

-

Quantum Yield Calculation:

-

The absolute quantum yield (Φ) is calculated using the following equation:

Φ = Pc / (La - Lc)

Where:

-

Pc is the integrated fluorescence intensity of the sample.

-

La is the integrated intensity of the scattered excitation light from the blank.

-

Lc is the integrated intensity of the scattered excitation light from the sample.

-

-

Visualizations

The following diagrams illustrate the fundamental process of fluorescence and the experimental workflow for determining the relative quantum yield.

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence and other photophysical processes.

Caption: Workflow for the determination of relative fluorescence quantum yield.

Conclusion

While this compound is recognized as a highly fluorescent dye, a definitive quantum yield value is not consistently reported in the scientific literature.[3] This technical guide provides researchers with the fundamental knowledge and detailed, practical protocols to experimentally determine the quantum yield of this compound in their specific experimental context. Accurate determination of this parameter is essential for quantitative fluorescence studies and for the rational design of fluorescence-based assays and imaging probes in research and drug development.

References

- 1. Cascade® Blue Dye and Conjugates | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Cascade® Blue Dye and Conjugates | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. This compound derivatives: water soluble, reactive, blue emission dyes evaluated as fluorescent labels and tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

Cascade Blue: A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties, experimental protocols, and common applications of Cascade Blue, a fluorescent dye widely utilized in biological research. This document is intended to serve as a valuable resource for researchers employing fluorescence-based techniques in their studies.

Core Photophysical Properties

This compound and its derivatives are known for their characteristic blue fluorescence, making them suitable for multicolor imaging and flow cytometry applications. The dye is based on a pyrenyloxytrisulfonic acid structure, which imparts high aqueous solubility and resistance to photobleaching.[1] The spectral properties of this compound derivatives can vary slightly depending on the specific chemical form and the local environment.

Quantitative Data Summary

The key photophysical parameters of this compound derivatives are summarized in the table below. It is important to note that the exact values can be influenced by factors such as the conjugation partner, solvent, and pH.

| Property | Value | Experimental Conditions / Notes |

| Molar Extinction Coefficient (ε) | 19,000 - 24,000 M⁻¹cm⁻¹ | Measured at ~374-378 nm.[1] |

| 23,000 - 30,000 M⁻¹cm⁻¹ | Measured at ~399-403 nm.[1] | |

| Excitation Maximum (λex) | 374-378 nm and 399-403 nm | For various derivatives.[1] |

| ~396 nm | For this compound® acetyl azide. | |

| ~401 nm | A reported value for this compound. | |

| Emission Maximum (λem) | 422-430 nm | For various derivatives.[1] |

| ~410 nm | For this compound® acetyl azide. | |

| ~419 nm | A reported value for this compound. | |

| Quantum Yield (Φ) | Good to excellent | Specific value not consistently reported for this compound.[1] |

| 0.78 | For PacBlue succinimidyl ester, a spectrally similar dye. | |

| Stokes Shift | Relatively small | A characteristic feature of this compound derivatives.[1] |

| pH Sensitivity | Not appreciable | Fluorescence is stable over a range of pH values.[1] |

Experimental Protocols

This compound derivatives are available with a variety of reactive groups, enabling their covalent conjugation to a wide range of biomolecules, including antibodies, proteins, and nucleic acids.[1] A common application is the labeling of antibodies for use in immunofluorescence and flow cytometry.

Protocol: Antibody Conjugation with this compound Succinimidyl Ester

This protocol provides a general guideline for the covalent labeling of antibodies with an amine-reactive succinimidyl ester derivative of this compound.

Materials:

-

Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound succinimidyl ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Purification column (e.g., gel filtration or dialysis cassette)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer at an optimal concentration.

-

If necessary, exchange the buffer using a desalting column or dialysis.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the reactive dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a gel filtration column or dialysis.

-

The conjugated antibody can often be visualized as a faint blue band.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~400 nm). The following equation can be used:

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF_280)) × ε_dye)

Where:

-

A_max is the absorbance at the dye's absorption maximum.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its absorption maximum.

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

-

Visualizations

Experimental Workflow for Antibody Conjugation

Caption: Workflow for the covalent conjugation of this compound to an antibody.

Logical Relationship in Multicolor Flow Cytometry Panel Design

Caption: Decision-making process for selecting fluorophores in multicolor flow cytometry.

References

An In-depth Technical Guide to the Cascade Blue Fluorophore

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Cascade Blue fluorophore, covering its mechanism of action, physicochemical properties, and applications in biological research.

Core Mechanism of Action

This compound is a fluorescent dye belonging to the pyrenyloxytrisulfonic acid family. Its fluorescence arises from the fundamental process of electronic excitation and subsequent relaxation.

-

Excitation: When a this compound molecule absorbs a photon of light, typically from a UV or violet laser source, an electron is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule possesses two primary absorption maxima, one around 374-378 nm and a more prominent one at approximately 399-403 nm.[1] Excitation at the 405 nm laser line is particularly efficient.[2][3]

-

Relaxation and Emission: The excited state is inherently unstable and rapidly decays. The molecule relaxes back to its ground state, releasing the absorbed energy as a photon of light. This emitted photon has a longer wavelength (lower energy) than the absorbed photon, a phenomenon known as the Stokes shift. The emission maximum for this compound is typically in the range of 422-430 nm.[1]

The core structure, a sulfonated pyrene, is crucial to its function. The extensive π-conjugated system of the pyrene core is responsible for its light-absorbing and emitting properties. The trisulfonated nature of the molecule confers high aqueous solubility and is a key feature that helps to resist quenching upon conjugation to proteins.[1][4] This resistance to quenching is a significant advantage over other blue fluorophores like AMCA (7-amino-4-methylcoumarin-3-acetic acid).[4][5]

Physicochemical and Spectral Properties

The quantitative spectral properties of this compound are essential for designing experiments and selecting appropriate instrumentation.

| Property | Value | Source(s) |

| Excitation Maxima (λex) | ~376 nm & ~401 nm | [1][6] |

| Emission Maximum (λem) | ~419-430 nm | [1][6] |

| Molar Extinction Coefficient (ε) | 1.9 x 10⁴ - 3.0 x 10⁴ M⁻¹cm⁻¹ | [1] |

| Stokes Shift | ~18-27 nm | Calculated from[1][6] |

| Key Advantages | High aqueous solubility, good quantum yield, resistance to quenching upon conjugation, minimal spectral overlap with fluorescein (FITC). | [1][4] |

| pH Sensitivity | Does not show appreciable sensitivity to pH. | [1] |

Conjugation Chemistry and Methodologies

This compound is available with a variety of reactive functional groups, enabling its covalent attachment to a wide range of biomolecules.[1] The most common applications involve labeling proteins, particularly antibodies, through their primary amine groups.

The most prevalent method for labeling proteins is using a succinimidyl ester (SE) derivative of this compound. This derivative reacts with primary amines (e.g., the side chain of lysine residues) on the target protein under mild alkaline conditions to form a stable amide bond.

Caption: Amine-Reactive Conjugation Workflow.

This compound is also available as an acetyl azide derivative.[7][8] This form is used in "click chemistry," a highly specific and efficient bioorthogonal reaction.[9][10] The azide group on the dye reacts with an alkyne-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This method is ideal for labeling molecules where amine-reactive chemistry is not suitable.

Caption: Conceptual Diagram of Click Chemistry Labeling.

Experimental Protocols

This protocol provides a general guideline for conjugating antibodies. Optimization, particularly the dye-to-protein ratio, is recommended for each specific antibody.

Materials:

-

Antibody (at ≥ 2 mg/mL in amine-free buffer like PBS).

-

This compound Succinimidyl Ester.

-

Anhydrous DMSO.

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.

-

Desalting column (e.g., Sephadex G-25).

-

Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide.

Procedure:

-

Antibody Preparation: Dialyze the antibody against the Reaction Buffer to remove any preservatives and ensure optimal pH.[11] Adjust the antibody concentration to 2-5 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the this compound SE in anhydrous DMSO to a concentration of 10 mg/mL.[3]

-

Reaction: While vortexing the antibody solution, slowly add the reactive dye. A starting point is to use 150 µg of dye for every 1 mg of antibody.[3] For initial optimization, a range of 40 to 600 µg of dye per mg of antibody can be tested.[3]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[3]

-

Purification: Separate the labeled antibody from unreacted dye using a desalting column pre-equilibrated with Storage Buffer. The first colored or fluorescent fraction to elute will be the conjugated antibody.[11]

-

Storage: Store the purified conjugate at 4°C, protected from light.

This protocol outlines the use of a this compound-conjugated secondary antibody for visualizing a target antigen.

Materials:

-

Cultured cells grown on coverslips.

-

Phosphate-Buffered Saline (PBS).

-

Fixation Buffer: 4% paraformaldehyde in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 1-5% BSA in PBS.

-

Primary Antibody (specific to the target antigen).

-

This compound-conjugated Secondary Antibody (specific to the primary antibody species).

-

Antifade Mounting Medium.

Caption: Indirect Immunofluorescence Staining Workflow.

Applications and Considerations

This compound is a versatile fluorophore used in several key applications:

-

Multicolor Imaging: Its distinct spectral properties, with minimal overlap with green fluorophores like fluorescein (FITC), make it an excellent choice for multicolor immunofluorescence and flow cytometry experiments.[4]

-

Flow Cytometry: While sometimes considered a dimmer fluorophore, its brightness is significantly enhanced when excited with a 405 nm violet laser, making it suitable for identifying antigens in flow cytometry.[2][3]

-

Fluorescent Tracing: Due to its high water solubility, it can be used as a cellular tracer.[1]

Instrumentation: For optimal performance, it is recommended to use filter sets designed for this compound's spectral characteristics.[4][5] However, standard DAPI or Hoechst filter sets can also be used.[4] The availability of a 405 nm laser source is highly recommended for achieving the best signal intensity.[2][3]

References

- 1. This compound derivatives: water soluble, reactive, blue emission dyes evaluated as fluorescent labels and tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drmr.com [drmr.com]

- 3. drmr.com [drmr.com]

- 4. This compound Dye and Conjugates | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Cascade® Blue Dye and Conjugates | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 7. Molecular Probes this compound Acetyl Azide, Trisodium Salt 5 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.be]

- 8. Molecular Probes this compound Acetyl Azide, Trisodium Salt 5 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.es]

- 9. interchim.fr [interchim.fr]

- 10. abpbio.com [abpbio.com]

- 11. drmr.com [drmr.com]

Cascade Blue Dye: A Technical Guide for Advanced Cellular Imaging

Abstract

This technical guide provides a comprehensive overview of Cascade blue, a fluorescent dye widely utilized in biological research for its unique spectral properties. Developed by Molecular Probes, this blue-emitting fluorophore has become an invaluable tool in multicolor applications, particularly in flow cytometry and fluorescence microscopy. This document details the history of its development, its core chemical and physical properties, and detailed protocols for its application in antibody conjugation and cellular analysis. The information is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this compound in their experimental workflows.

Introduction and Historical Context

This compound is a synthetic fluorescent dye that emerged from the pioneering work of Richard and Rosaria Haugland at Molecular Probes. The company, founded in their kitchen in 1975, relocated to Oregon in the early 1980s, a move that influenced the naming of several of their novel dyes, including Oregon Green and this compound.[1] The development of this compound was part of a broader effort to expand the palette of available fluorophores for multicolor analysis, addressing the need for bright, water-soluble dyes with distinct spectral characteristics.

The core structure of this compound is based on pyrenyloxytrisulfonic acid.[2] A key 1991 publication by Whitaker et al. from Molecular Probes detailed the synthesis and evaluation of a series of this compound derivatives.[2] These derivatives were engineered with a variety of reactive functional groups, enabling their covalent attachment to a wide range of biological molecules, including proteins, nucleic acids, and carbohydrates.[2]

A significant advantage of this compound highlighted in its early evaluations is its limited spectral overlap with fluorescein, a dominant green-emitting fluorophore.[3][4] This property is crucial for minimizing fluorescence spillover in multicolor experiments, thereby improving the accuracy of signal detection. Furthermore, this compound exhibits high absorptivity and is resistant to the quenching that can occur upon conjugation to proteins, making it a robust label for immunofluorescence applications.[4]

Physicochemical Properties

This compound and its derivatives are characterized by their strong blue fluorescence and excellent water solubility, a consequence of their sulfonated pyrene core.[2] The dye is an aminonaphthalene derivative and is also classified as an aminocoumarin derivative.

Spectral Characteristics

This compound is excitable by ultraviolet (UV) and violet laser lines. While it can be excited by the 351/361 nm lines of an argon laser, it exhibits significantly brighter fluorescence when excited with a 405 nm krypton laser. This enhanced brightness is attributed to greater absorption at 405 nm and reduced cellular autofluorescence at this wavelength.

The key spectral properties of this compound derivatives are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maxima (λex) | 374-378 nm and 399-403 nm | [2] |

| Emission Maximum (λem) | 422-430 nm | [2] |

| Molar Extinction Coefficient (ε) | 1.9 x 10⁴ - 2.4 x 10⁴ M⁻¹cm⁻¹ (at ~376 nm) | [2] |

| 2.3 x 10⁴ - 3.0 x 10⁴ M⁻¹cm⁻¹ (at ~401 nm) | [2] | |

| Quantum Yield (Φ) | Good to Excellent | [2] |

Table 1: Summary of Quantitative Data for this compound Derivatives

Experimental Protocols

This section provides detailed methodologies for the use of this compound in common laboratory applications, with a focus on antibody conjugation and flow cytometry.

Antibody Conjugation with this compound Succinimidyl Ester

This protocol describes the covalent labeling of antibodies with an amine-reactive derivative of this compound.

3.1.1. Materials

-

Antibody (2 mg/mL in amine-free buffer, e.g., PBS)

-

This compound Succinimidyl Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Storage Buffer: PBS with 0.02% Sodium Azide and 1% BSA

-

Desalting column (e.g., Sephadex G-25)

3.1.2. Protocol

-

Antibody Preparation:

-

Ensure the antibody solution is free of amine-containing substances like Tris or glycine and stabilizers like BSA.

-

Dialyze or use a desalting column to exchange the antibody into the Reaction Buffer.

-

Adjust the antibody concentration to 2 mg/mL.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound Succinimidyl Ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the dissolved this compound to the antibody solution. A recommended starting point is a dye-to-antibody molar ratio of 10:1 to 20:1. For a 2 mg/mL IgG solution, this corresponds to approximately 150-300 µg of dye per mg of antibody.

-

Mix thoroughly by gentle inversion.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the antibody-dye conjugate from unreacted dye using a desalting column equilibrated with Storage Buffer.

-

Collect the fractions containing the labeled antibody. The conjugate will be in the void volume and can be identified by its faint blue fluorescence under a UV lamp.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate at 280 nm and at the absorption maximum of this compound (~400 nm).

-

Calculate the DOL using the following formulas:

-

Protein Concentration (M) = [A₂₈₀ - (A_max * CF₂₈₀)] / ε_protein

-

Dye Concentration (M) = A_max / ε_dye

-

DOL = Dye Concentration / Protein Concentration

-

Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG), and ε_dye is the molar extinction coefficient of this compound at its λ_max.

-

-

3.1.3. Workflow Diagram

Caption: Workflow for covalent conjugation of antibodies with this compound.

Flow Cytometry Staining Protocol

This protocol provides a general procedure for staining cells with a this compound-conjugated antibody for flow cytometric analysis.

3.2.1. Materials

-

Cell suspension (1 x 10⁷ cells/mL)

-

This compound-conjugated primary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Fixation Buffer (optional, e.g., 1% paraformaldehyde in PBS)

-

Permeabilization Buffer (for intracellular staining, e.g., 0.1% saponin in staining buffer)

3.2.2. Protocol for Cell Surface Staining

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

-

Add the appropriate amount of this compound-conjugated antibody (titration is recommended to determine the optimal concentration).

-

Vortex gently and incubate for 30 minutes at 4°C, protected from light.

-

-

Washing:

-

Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

Repeat the wash step.

-

-

Resuspension and Analysis:

-

Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

-

Analyze the cells on a flow cytometer equipped with a violet laser (e.g., 405 nm) for excitation and a blue emission filter (e.g., 450/50 nm bandpass).

-

3.2.3. Protocol for Intracellular Staining

-

Follow steps 1-3 for cell surface staining.

-

Fixation:

-

After the final wash, resuspend the cell pellet in 100 µL of Fixation Buffer.

-

Incubate for 20 minutes at room temperature.

-

Wash the cells once with Flow Cytometry Staining Buffer.

-

-

Permeabilization and Staining:

-

Resuspend the fixed cells in 100 µL of Permeabilization Buffer containing the this compound-conjugated antibody for the intracellular target.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Analysis:

-

Wash the cells twice with Permeabilization Buffer.

-

Resuspend the cells in Flow Cytometry Staining Buffer and analyze as described above.

-

3.2.4. Experimental Workflow Diagram

Caption: General workflow for cell staining with a this compound conjugate for flow cytometry.

Applications and Advantages

This compound is a versatile fluorophore with applications in various areas of life sciences research.

-

Multicolor Flow Cytometry: Its distinct spectral properties make it an excellent choice for multicolor panels, where minimizing spectral overlap is critical for accurate data interpretation.[4]

-

Fluorescence Microscopy: this compound conjugates can be used for immunofluorescence staining of cells and tissues, providing a bright blue signal for visualization of specific targets.

-

Bioconjugation: The availability of reactive derivatives of this compound allows for the labeling of a wide array of biomolecules, including proteins, antibodies, and nucleic acids, for use as fluorescent probes.[2]

The primary advantages of this compound include:

-

High Fluorescence Intensity: It provides a bright signal, particularly when excited at 405 nm.

-

Photostability: It is more photostable than some other blue-emitting dyes.

-

Low Spectral Overlap: It has minimal spectral overlap with commonly used green fluorophores like fluorescein and GFP.[4]

-

Resistance to Quenching: It maintains its fluorescence upon conjugation to proteins.[4]

Conclusion

This compound remains a valuable and reliable tool for fluorescence-based biological assays. Its development by Molecular Probes marked a significant advancement in the field of fluorescent labeling, providing researchers with a bright and photostable blue fluorophore suitable for a wide range of applications. The detailed protocols and data presented in this guide are intended to facilitate the successful integration of this compound into experimental designs, enabling high-quality, reproducible results in multicolor cellular analysis.

References

Core Principles of Cascade Blue Utilization in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascade Blue is a versatile, blue-emitting fluorescent dye that has found extensive application in various biological research fields. Chemically, it is a derivative of pyrenyloxytrisulfonic acid. Its utility stems from a combination of favorable spectral properties, including a large Stokes shift and narrow emission spectrum, which minimizes spectral overlap with other commonly used fluorophores like fluorescein.[1] This makes it an excellent candidate for multicolor imaging and flow cytometry experiments. Furthermore, this compound derivatives are available with a variety of reactive groups, allowing for covalent conjugation to a wide range of biomolecules, including antibodies, dextrans, and peptides.[1] This guide provides an in-depth overview of the core principles of using this compound in research, including its properties, experimental protocols, and key applications.

Physicochemical and Spectroscopic Properties

This compound exhibits distinct absorption and emission spectra that are crucial for its application in fluorescence-based assays. It is known for its high absorptivity and strong fluorescence, which is notably resistant to quenching upon conjugation to proteins.[2] While a standard DAPI filter set can be used, optimal signal detection is achieved with filter sets specifically designed for this compound's spectral characteristics.

Quantitative Spectroscopic Data

| Property | Value | Reference |

| Absorption Maxima (λabs) | 374-378 nm and 399-403 nm | [1] |

| Emission Maximum (λem) | 422-430 nm | [1] |

| Molar Extinction Coefficient (ε) | 1.9 x 104 - 2.4 x 104 M-1cm-1 (at ~376 nm) and 2.3 x 104 - 3.0 x 104 M-1cm-1 (at ~401 nm) | [1] |

| Quantum Yield (Φ) | Good to Excellent (Specific value not consistently reported in literature) | [1] |

| Photostability | Moderate (Specific quantitative data is limited) |

Key Applications and Experimental Protocols

This compound's properties make it suitable for a range of applications, from immunofluorescence and flow cytometry to neuronal tracing and studying intercellular communication.

Immunofluorescence

This compound is widely used as a label for primary and secondary antibodies in immunofluorescence microscopy. Its blue emission provides a good color contrast in multicolor experiments.

This protocol outlines the steps for covalently labeling an antibody with a reactive form of this compound.

Materials:

-

Purified antibody (2-5 mg/mL in amine-free buffer)

-

Reactive this compound dye (e.g., succinimidyl ester)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Dialysis tubing or centrifugal ultrafiltration units

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody against the conjugation buffer to remove any amine-containing preservatives.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

Dye Preparation:

-

Dissolve the reactive this compound dye in DMSO to a concentration of 10 mg/mL immediately before use.

-

-

Conjugation Reaction:

-

Slowly add the calculated amount of dissolved this compound to the antibody solution while gently stirring. The optimal dye-to-protein molar ratio should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quenching:

-

Add the quenching solution to stop the reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column or through dialysis/ultrafiltration.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of this compound (~400 nm).

-

Workflow for Indirect Immunofluorescence using a this compound conjugate.

Neuronal Tracing

This compound, particularly in its dextran-conjugated form, is a valuable tool for anterograde and retrograde neuronal tracing.[3] The dye is taken up by neurons and transported along their axons, allowing for the mapping of neural circuits.

Materials:

-

This compound dextran conjugate (e.g., 10,000 MW, lysine-fixable)

-

Stereotaxic apparatus

-

Microsyringe or micropipette

-

Perfusion solutions (e.g., saline, paraformaldehyde)

-

Vibratome or cryostat

-

Fluorescence microscope

Procedure:

-

Injection:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Inject a small volume (e.g., 50-200 nL) of this compound dextran solution into the brain region of interest using a microsyringe or micropipette.

-

-

Survival Period:

-

Allow for a survival period of several days to a week to permit axonal transport of the tracer.

-

-

Tissue Processing:

-

Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix it overnight.

-

Section the brain using a vibratome or cryostat.

-

-

Imaging:

-

Mount the sections on slides and coverslip.

-

Visualize the labeled neurons and their projections using a fluorescence microscope.

-

Neuronal tracing with this compound dextran.

Gap Junction Communication

This compound hydrazide can be used as a tracer to study intercellular communication through gap junctions.[4] Its relatively small size allows it to pass through gap junction channels between coupled cells.

Materials:

-

This compound hydrazide

-

Cultured cells grown to confluence on a coverslip

-

Phosphate-buffered saline (PBS)

-

Surgical blade or needle

-

Fluorescence microscope

Procedure:

-

Dye Loading:

-

Prepare a solution of this compound hydrazide in PBS.

-

Make a scrape or cut in the confluent cell monolayer in the presence of the dye solution.

-

-

Incubation:

-

Incubate the cells for a few minutes to allow the dye to enter the damaged cells and then pass into adjacent, coupled cells through gap junctions.

-

-

Washing:

-

Wash the cells thoroughly with PBS to remove extracellular dye.

-

-

Imaging:

-

Immediately visualize the spread of the dye from the scrape line into neighboring cells using a fluorescence microscope. The extent of dye spread is an indicator of the degree of gap junctional intercellular communication.

-

This compound hydrazide transfer through gap junctions.

Conclusion

This compound remains a valuable tool in the researcher's palette of fluorescent probes. Its unique spectral properties and versatility in conjugation make it suitable for a wide array of applications, from multicolor immunofluorescence to the intricate tracing of neuronal connections and the study of intercellular communication. While quantitative data on its quantum yield and photostability are not always readily available, its empirical performance has established it as a reliable blue-emitting fluorophore. Proper understanding of its characteristics and the application of the detailed protocols provided in this guide will enable researchers, scientists, and drug development professionals to effectively harness the capabilities of this compound in their scientific investigations.

References

- 1. This compound derivatives: water soluble, reactive, blue emission dyes evaluated as fluorescent labels and tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Dye and Conjugates | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Invitrogen Dextran, this compound , 3000 MW, Anionic, Lysine Fixable 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]

- 4. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Cascade Blue: A Technical Guide to Safe Handling and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling guidelines for Cascade Blue, a fluorescent dye commonly utilized in biological research. The information is tailored for laboratory professionals, emphasizing safe experimental practices and data presentation for scientific applications.

Safety and Handling Data

| Parameter | Information |

| Chemical Name | This compound (derivatives include acetyl azide, hydrazide) |

| Appearance | Typically a solid powder. |

| Storage | Store in a freezer (-5 to -30°C) and protect from light.[1] |

| Solubility | Water-soluble.[1] |

| Personal Protective Equipment (PPE) | Standard laboratory PPE is required: safety goggles, lab coat, and chemical-resistant gloves. |

| Handling | Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably a fume hood. Wash hands thoroughly after handling. |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain unless authorized by institutional guidelines for dilute aqueous solutions. |

Experimental Protocols

Preparation of a General Fluorescent Dye Stock Solution

This protocol provides a general method for preparing a stock solution of a fluorescent dye like this compound. The exact concentrations and solvents may need to be optimized for specific experimental needs.

Materials:

-

This compound dye powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Bring the vial of this compound powder to room temperature before opening to prevent condensation.

-

Calculate the required volume of DMSO to achieve the desired stock solution concentration (e.g., 1-10 mM).

-

Add the appropriate volume of anhydrous DMSO to the vial of this compound powder.

-

Vortex the solution thoroughly until the dye is completely dissolved. This may take several minutes.

-

Aliquot the stock solution into smaller, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Antibody Conjugation with this compound Acetyl Azide

This protocol outlines the covalent coupling of this compound acetyl azide to primary amines (e.g., lysine residues) on an antibody.

Materials:

-

Antibody solution (at least 2 mg/mL in an amine-free buffer, e.g., "B Reaction Buffer")

-

This compound acetyl azide

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis equipment

-

"Storage Buffer" (e.g., PBS with a stabilizer)

-

Foil

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is free of sodium azide and other amine-containing buffers by dialyzing against or performing a buffer exchange into "B Reaction Buffer".

-

Measure the antibody concentration. If the concentration is less than 1 mg/mL, the conjugation may be suboptimal.

-

-

Conjugation Reaction:

-

Immediately before use, dissolve the required amount of this compound acetyl azide in anhydrous DMSO. Vortex until fully dissolved.

-

Add the dissolved this compound to the antibody solution. A common starting ratio is 150 µg of this compound per mg of antibody. This ratio may need to be optimized for different antibodies.

-

Mix immediately.

-

Wrap the reaction tube in foil to protect it from light.

-

Incubate and rotate at room temperature for 4 hours.

-

-

Purification:

-

Remove the unreacted this compound and exchange the buffer to "Storage Buffer" using a desalting column or dialysis.

-

The unreacted dye will be visible on the column. The antibody conjugate is typically not visibly colored at this concentration. A hand-held UV lamp in a dark room can be used to visualize the blue fluorescence of the conjugate.

-

-

Storage:

-

Store the purified this compound-conjugated antibody according to the antibody manufacturer's recommendations, typically at 2-8°C or -20°C, protected from light.

-

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling of this compound and a typical experimental application.

Caption: Safe handling workflow for this compound fluorescent dye.

Caption: Experimental workflow for antibody conjugation with this compound.

References

Solubility Profile of Cascade Blue: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Cascade Blue, a fluorescent dye widely used in biological research for labeling and tracking applications. Understanding the solubility of this fluorophore in various solvents is critical for its effective use in experimental design, ensuring optimal performance and reproducibility.

Physicochemical Properties of this compound

This compound belongs to the pyrenyloxytrisulfonic acid class of dyes. Its derivatives are noted for their bright blue fluorescence, with excitation maxima around 400 nm and emission maxima around 420 nm. A key feature of this compound derivatives is their enhanced water solubility, attributed to their chemical structure.[1] This property is advantageous for biological applications, as it allows for direct use in aqueous buffer systems commonly employed for live-cell imaging, flow cytometry, and other related techniques.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents remains limited in publicly available literature. However, based on existing studies and the general properties of similar fluorescent dyes, a qualitative and semi-quantitative solubility profile can be established.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of this compound |

| Water | H₂O | 18.02 | ≥ 0.227 M (in aqueous solution)[2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble (qualitative) |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble (qualitative) |

| Ethanol | C₂H₅OH | 46.07 | Soluble (qualitative) |

Note: The solubility in water is based on a study where this compound was encapsulated at a high concentration in an aqueous solution.[2] The solubility in DMSO, DMF, and ethanol is inferred from the general solubility of similar classes of fluorescent dyes and is not based on specific quantitative measurements for this compound.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a specific solvent. This method can be adapted based on the specific laboratory equipment and conditions available.

Materials

-

This compound, solid form

-

Solvent of interest (e.g., Water, DMSO, DMF, Ethanol)

-

Volumetric flasks

-

Pipettes

-

Magnetic stirrer and stir bars

-

Spectrophotometer

-

Analytical balance

-

Vortex mixer

-

Centrifuge

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh a known amount of this compound that is in excess of its expected solubility.

-

Transfer the weighed dye to a volumetric flask.

-

Add the solvent of interest to the flask, leaving some headspace.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After stirring, allow the solution to stand undisturbed to let the undissolved particles settle.

-

For a more complete separation, centrifuge the solution at a high speed to pellet the undissolved solid.

-

-

Preparation of a Diluted Solution for Analysis:

-

Carefully pipette a known volume of the clear supernatant into a new volumetric flask.

-

Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the spectrophotometer.

-

-

Spectrophotometric Analysis:

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 400 nm).

-

Use the pure solvent as a blank.

-

-

Calculation of Solubility:

-

Calculate the concentration of the diluted solution using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of this compound, b is the path length of the cuvette, and c is the concentration.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the tested solvent.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the key steps for determining dye solubility.

Signaling Pathway Visualization

As this compound is a fluorescent dye used for labeling and not an active participant in cellular signaling, a diagram of a signaling pathway directly involving this compound is not applicable. Instead, it is used as a tool to visualize and track components of various signaling pathways that have been appropriately labeled. For instance, an antibody conjugated to this compound could be used to detect the location and quantity of a specific protein within a signaling cascade through techniques like immunofluorescence microscopy or flow cytometry.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its high solubility in aqueous solutions is a significant advantage for a multitude of biological research applications. The provided experimental protocol offers a robust framework for researchers to determine its solubility in specific solvents tailored to their experimental needs. This understanding is crucial for the effective application of this compound as a fluorescent tracer and label, ultimately contributing to the generation of reliable and reproducible scientific data.

References

Methodological & Application

Application Notes: Labeling Antibodies with Cascade Blue

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the covalent labeling of antibodies with the fluorescent dye Cascade Blue. This compound is a UV-excitable dye useful in immunofluorescence applications, particularly in multicolor flow cytometry, due to its minimal spectral overlap with commonly used fluorophores like fluorescein.[1] When excited with a 405 nm laser, this compound exhibits a brightness that approaches that of fluorescein, with an emission maximum around 440 nm.[2]

Quantitative Data Summary

Successful antibody conjugation with this compound depends on optimizing the molar ratio of dye to antibody. The optimal ratio is antibody-dependent and should be determined empirically. Below is a table summarizing suggested starting concentrations for this optimization process.

| Parameter | Suggested Range | Recommendation |

| Antibody Concentration | >1 mg/mL (optimally ≥ 2 mg/mL) | A consistent concentration should be used for reproducible results.[2] |

| Dye-to-Antibody Ratio (µg of dye per mg of antibody) | 40 - 600 µg/mg | Start with a titration series (e.g., 40, 80, 160, 320, and 600 µg/mg) to find the best balance between bright staining and low background.[2] |

| Recommended Starting Ratio | 150 µg/mg | A commonly suggested starting point for initial experiments.[2] |

Experimental Protocol

This protocol details the covalent conjugation of this compound succinimidyl ester to primary amines (e.g., lysine residues) on an antibody.

Materials:

-

Antibody of interest (free of sodium azide and other amine-containing buffers)

-

This compound succinimidyl ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 2 mM sodium azide (optional, for storage)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

-

Spectrophotometer

-

Microcentrifuge tubes

-

Aluminum foil

Procedure:

I. Antibody Preparation

-

Ensure the antibody solution is free of amine-containing buffers and preservatives like sodium azide, as these will compete with the antibody for reaction with the dye.[2][3] If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

-

Measure the antibody concentration after buffer exchange. The optimal concentration is at least 2 mg/mL.[2] For IgG, an absorbance at 280 nm (A280) of 1.4 corresponds to a concentration of 1 mg/mL.[2][3]

-

If the antibody concentration is below 1 mg/mL, the conjugation may be suboptimal.[2] Concentrate the antibody if necessary.

II. Covalent Conjugation

-

Immediately before use, prepare a stock solution of this compound succinimidyl ester in anhydrous DMSO. For example, dissolve 5 mg of this compound in 500 µL of DMSO. This may require vortexing.[2][3] The reactive dye is unstable in solution and should be used promptly.[2]

-

Add the calculated amount of the this compound stock solution to the antibody solution to achieve the desired dye-to-antibody ratio. Mix immediately.[2]

-

Wrap the reaction tube in aluminum foil to protect the dye from light.

-

Incubate the reaction at room temperature for 1-4 hours with gentle rotation.[2][3] The incubation time can be optimized; a 1-hour incubation is suggested in some brief protocols.[3]

III. Purification of the Labeled Antibody

-

Separate the this compound-labeled antibody from unreacted dye using a desalting column or dialysis.[2][3]

-

Equilibrate the desalting column with the Purification/Storage Buffer.

-

Apply the reaction mixture to the column. The first colored band to elute is typically the conjugated antibody, which may be faint. The unreacted dye will be the more intensely colored, slower-migrating band.[2][3]

-

Visualization of the conjugate on the column can be aided by using a hand-held UV lamp in a darkened room; the conjugate will appear faintly blue.[2][3]

-

Collect the fractions containing the labeled antibody.

IV. Characterization and Storage

-

Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of this compound (~396 nm) to determine the degree of labeling.

-

Store the labeled antibody at 2-8°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing in aliquots at -20°C.[4]

Experimental Workflow

The following diagram illustrates the key steps in the antibody labeling process.

References

Application Notes: Utilizing Cascade Blue in Multicolor Flow Cytometry

References

- 1. This compound Dye and Conjugates | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. drmr.com [drmr.com]

- 3. app.fluorofinder.com [app.fluorofinder.com]

- 4. This compound derivatives: water soluble, reactive, blue emission dyes evaluated as fluorescent labels and tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 6. bu.edu [bu.edu]

Cascade Blue for Immunofluorescence Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cascade Blue, a blue fluorescent dye, for immunofluorescence (IF) microscopy. This document outlines the dye's spectral properties, provides detailed protocols for antibody conjugation and immunofluorescence staining, and offers troubleshooting guidance for common challenges.

Introduction to this compound

This compound is a fluorescent dye belonging to the pyrenyloxytrisulfonic acid family. It is characterized by its excitation in the violet portion of the spectrum and emission of blue fluorescence. A key advantage of this compound is its relatively narrow emission spectrum and significant Stokes shift, which minimizes spectral overlap with commonly used green fluorophores like fluorescein (FITC) and Alexa Fluor 488.[1] This property makes it a valuable tool for multicolor imaging applications. While it can be excited by the 351/361 nm lines of an argon laser, its fluorescence is significantly brighter when excited with the 405 nm line of a krypton laser, approaching the brightness of fluorescein.[2]

Spectral and Physicochemical Properties

A thorough understanding of this compound's properties is crucial for successful experimental design and data interpretation. The following table summarizes its key characteristics.

| Property | Value | References |

| Excitation Maximum (λex) | ~396-401 nm | [3][4] |

| Emission Maximum (λem) | ~410-422 nm | [3][4][5] |

| Extinction Coefficient (ε) | 23,000 - 30,000 M⁻¹cm⁻¹ at ~400 nm | [5] |

| Quantum Yield (Φ) | Good to Excellent | [5] |

| Molecular Weight | ~580 g/mol (for the acetyl azidonitrobenzoate derivative) |

Experimental Protocols

I. Antibody Conjugation with this compound Succinimidyl Ester

This protocol details the covalent labeling of antibodies with this compound succinimidyl ester, which reacts with primary amines on the protein.

Materials:

-

Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound succinimidyl ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Sodium bicarbonate (1 M, pH 8.3)

-

Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody against PBS (pH 7.2-7.4) to remove any amine-containing buffers or stabilizers.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound succinimidyl ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

While gently vortexing the antibody solution, slowly add the dissolved this compound succinimidyl ester. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the antibody-dye conjugate, which will be the first colored fractions to elute.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate at 280 nm and at the excitation maximum of this compound (~400 nm).

-

Calculate the DOL using the following formulas:

-

Concentration of Antibody (M) = [A₂₈₀ - (A₄₀₀ × CF)] / ε_antibody

-

Concentration of Dye (M) = A₄₀₀ / ε_dye

-

DOL = Concentration of Dye / Concentration of Antibody

-

(CF is the correction factor for the dye's absorbance at 280 nm; ε_antibody is the extinction coefficient of the antibody at 280 nm; ε_dye is the extinction coefficient of this compound at ~400 nm).

-

-

-

Storage:

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

-

Diagram of Antibody Conjugation Workflow:

Caption: Workflow for conjugating antibodies with this compound.

II. Immunofluorescence Staining Protocol for Cultured Cells

This protocol provides a general guideline for indirect immunofluorescence staining using a this compound-conjugated secondary antibody.

Materials:

-

Cultured cells on coverslips or in imaging plates

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBS)

-

Primary antibody (unconjugated)

-

This compound-conjugated secondary antibody

-

PBS

-

Antifade mounting medium

Procedure:

-

Cell Culture and Fixation:

-

Culture cells to the desired confluency.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the this compound-conjugated secondary antibody to its optimal concentration in blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the samples using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~400 nm, emission ~420 nm).

-

Diagram of Immunofluorescence Staining Workflow:

Caption: Step-by-step workflow for immunofluorescence staining.

Troubleshooting

This section addresses common issues encountered when using this compound in immunofluorescence experiments.

| Problem | Possible Cause | Suggested Solution |

| Weak or No Signal | Low antigen abundance: The target protein is not highly expressed. | Consider using a brighter fluorophore or a signal amplification technique (e.g., tyramide signal amplification). |

| Suboptimal excitation: Using an excitation source that is not well-matched to this compound's excitation peak. | Use a 405 nm laser for excitation, as it provides significantly brighter fluorescence than 351/361 nm lines.[2] | |

| Photobleaching: The fluorescent signal fades rapidly upon exposure to excitation light. | Minimize exposure to the excitation light. Use an antifade mounting medium. Acquire images using shorter exposure times and higher camera gain. | |

| Incorrect antibody concentration: The primary or secondary antibody is too dilute. | Titrate the primary and secondary antibodies to determine the optimal working concentration. | |

| High Background | Non-specific antibody binding: The primary or secondary antibody is binding to non-target structures. | Increase the concentration of the blocking agent or the duration of the blocking step. Use a secondary antibody that has been cross-adsorbed against the species of your sample. |

| Autofluorescence: The cells or tissue have endogenous fluorescence in the blue channel. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a fluorophore in a different spectral range or use a spectral unmixing algorithm if available. | |

| Spectral Bleed-through | Overlap with green channel: Although minimal, some emission from this compound may be detected in the FITC/GFP channel. | Use narrow bandpass emission filters to isolate the fluorescence from each dye. Perform sequential imaging to acquire the signal from each channel separately. |

Logical Relationship Diagram for Troubleshooting:

Caption: Decision tree for troubleshooting common IF issues.

References

Application Notes and Protocols: Conjugating Cascade Blue™ to Dextran for Cell Tracing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent dextrans are invaluable tools for tracing cell lineage and monitoring cellular processes such as endocytosis and intercellular communication.[1][2] Dextrans are hydrophilic, biologically inert polysaccharides that are resistant to cleavage by most endogenous cellular glycosidases.[3] When conjugated to a fluorescent dye, they can be introduced into cells, typically via microinjection, and their movement and distribution can be tracked over time.[3]

Cascade Blue™ is a blue fluorescent dye derived from pyrenyloxytrisulfonic acid.[4] It is characterized by a narrow spectral bandwidth, high aqueous solubility, and good quantum yield. Its fluorescence is not significantly sensitive to pH.[4] A key advantage of this compound™ is its minimal spectral overlap with green fluorophores like fluorescein (FITC), making it an excellent candidate for multicolor imaging experiments.[5][6]

This document provides a detailed protocol for the conjugation of this compound™ to amine-functionalized or lysine-fixable dextran and its subsequent application in cell tracing.

Properties and Specifications

A summary of the key properties of this compound™ and Dextran is provided below.

Table 1: Properties of this compound™ Fluorophore

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (Ex) | ~396-401 nm | [7][8] |

| Emission Maximum (Em) | ~410-422 nm | [4][7] |

| Extinction Coefficient | ~2.3 x 10⁴ - 3.0 x 10⁴ M⁻¹cm⁻¹ | [4] |

| Reactive Form | Succinimidyl Ester (reacts with primary amines) | [4][9] |

| Key Advantages | High fluorescence, resists quenching upon conjugation, low spectral overlap with fluorescein. |[5][10] |

Table 2: Properties of Dextran for Conjugation

| Property | Description | Reference |

|---|---|---|

| Composition | Poly-(α-D-1,6-glucose) polysaccharide | [11] |

| Molecular Weights (MW) | Available from 3,000 to 2,000,000 Da. Higher MWs (>500,000 Da) are useful for preventing leakage from blastomeres in early development. | [12][3] |

| Functionalization | Amine-reactive dextrans or lysine-fixable dextrans are required for conjugation with succinimidyl ester dyes. | [3][11] |

| Fixability | Lysine-fixable dextrans contain covalently bound lysine residues, allowing the conjugate to be fixed in place with aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde). | [3][11] |

| Biological Properties | Biologically inert, low immunogenicity, good water solubility. |[2][3] |

Principle of Conjugation